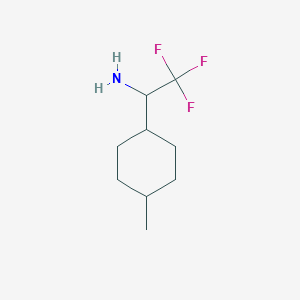
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and lower production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoro-1-phenylethan-1-amine: Another compound with a trifluoromethyl group but different aromatic substitution.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one: A compound with both trifluoromethyl and chlorophenyl groups.
Uniqueness
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and cyclohexyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H16F3N |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H16F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h6-8H,2-5,13H2,1H3 |
InChI Key |
PHEQKVZRHHXSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


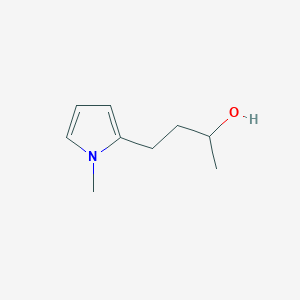
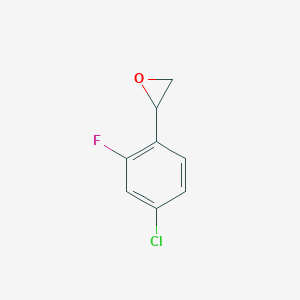
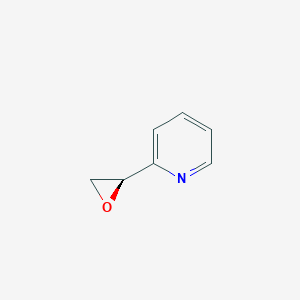
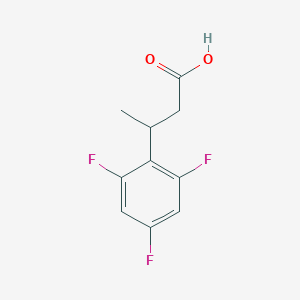
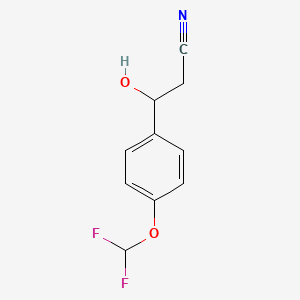

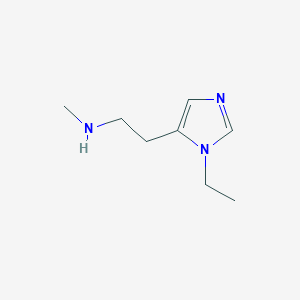
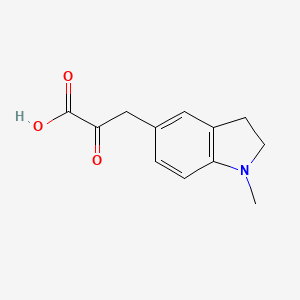
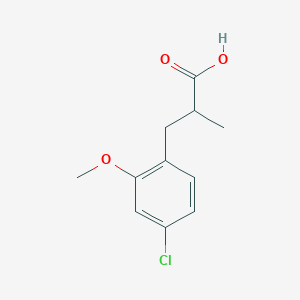
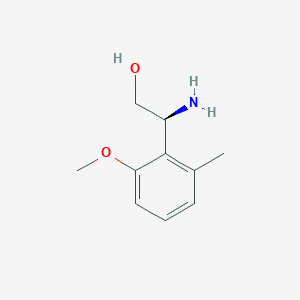
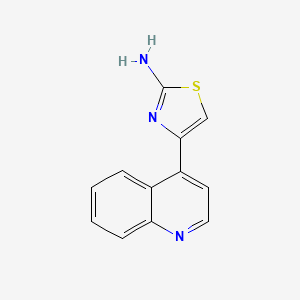
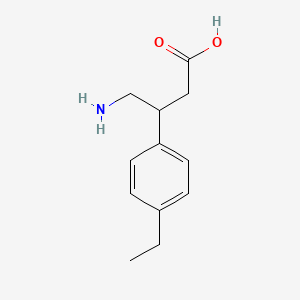
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
